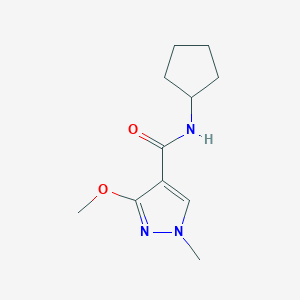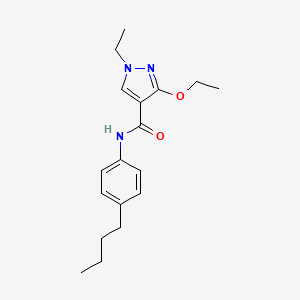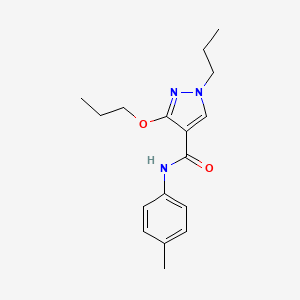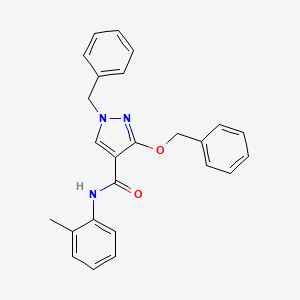![molecular formula C16H22N4O2 B6500974 N-[4-(dimethylamino)phenyl]-3-ethoxy-1-ethyl-1H-pyrazole-4-carboxamide CAS No. 1014028-61-5](/img/structure/B6500974.png)
N-[4-(dimethylamino)phenyl]-3-ethoxy-1-ethyl-1H-pyrazole-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[4-(dimethylamino)phenyl]-3-ethoxy-1-ethyl-1H-pyrazole-4-carboxamide, also known as DMEPEPC, is a synthetic compound with a wide range of applications in scientific research. It is a pyrazole derivative that has been used in various studies to investigate the biochemical and physiological effects of various drugs and compounds. DMEPEPC has been used in studies of drug metabolism, drug-drug interactions, and drug-receptor interactions. In addition, DMEPEPC has been used to study the pharmacokinetics of drugs in vivo and in vitro.
科学研究应用
N-[4-(dimethylamino)phenyl]-3-ethoxy-1-ethyl-1H-pyrazole-4-carboxamide has been used in various scientific research applications. It has been used to study the pharmacokinetics of drugs in vivo and in vitro. It has also been used to study the metabolism of drugs, drug-drug interactions, and drug-receptor interactions. Furthermore, N-[4-(dimethylamino)phenyl]-3-ethoxy-1-ethyl-1H-pyrazole-4-carboxamide has been used to study the biochemical and physiological effects of various drugs and compounds.
作用机制
Target of Action
The primary targets of the compound “N-(4-(dimethylamino)phenyl)-3-ethoxy-1-ethyl-1H-pyrazole-4-carboxamide” are currently unknown . The compound shares structural similarities with 4-(Dimethylamino)phenylboronic acid, which is used in Suzuki-Miyaura cross-coupling reactions . .
Mode of Action
Based on its structural similarity to other compounds, it might interact with its targets through a similar mechanism as 4-(Dimethylamino)phenylboronic acid, which is involved in various chemical reactions . .
实验室实验的优点和局限性
N-[4-(dimethylamino)phenyl]-3-ethoxy-1-ethyl-1H-pyrazole-4-carboxamide has several advantages for lab experiments. It is a relatively inexpensive compound, and it is relatively easy to synthesize. Furthermore, it is a relatively stable compound, so it can be stored for long periods of time without degradation. However, there are some limitations to using N-[4-(dimethylamino)phenyl]-3-ethoxy-1-ethyl-1H-pyrazole-4-carboxamide in lab experiments. For example, it is not always possible to accurately predict the effects of N-[4-(dimethylamino)phenyl]-3-ethoxy-1-ethyl-1H-pyrazole-4-carboxamide on the metabolism of drugs. In addition, N-[4-(dimethylamino)phenyl]-3-ethoxy-1-ethyl-1H-pyrazole-4-carboxamide can sometimes interfere with the metabolism of other compounds, resulting in unexpected results.
未来方向
There are several potential future directions for research involving N-[4-(dimethylamino)phenyl]-3-ethoxy-1-ethyl-1H-pyrazole-4-carboxamide. One potential direction is to explore the effects of N-[4-(dimethylamino)phenyl]-3-ethoxy-1-ethyl-1H-pyrazole-4-carboxamide on the metabolism of drugs in different organs and tissues. Another potential direction is to investigate the effects of N-[4-(dimethylamino)phenyl]-3-ethoxy-1-ethyl-1H-pyrazole-4-carboxamide on drug-drug interactions and drug-receptor interactions. Furthermore, further research could be conducted to explore the effects of N-[4-(dimethylamino)phenyl]-3-ethoxy-1-ethyl-1H-pyrazole-4-carboxamide on the toxicity of drugs and to investigate the potential of N-[4-(dimethylamino)phenyl]-3-ethoxy-1-ethyl-1H-pyrazole-4-carboxamide as an inhibitor of cytochrome P450 enzymes. Finally, further research could be conducted to investigate the potential of N-[4-(dimethylamino)phenyl]-3-ethoxy-1-ethyl-1H-pyrazole-4-carboxamide as a drug delivery system.
合成方法
N-[4-(dimethylamino)phenyl]-3-ethoxy-1-ethyl-1H-pyrazole-4-carboxamide can be synthesized using a variety of methods. The most common method is the condensation reaction between 4-dimethylaminophenyl-3-ethoxy-1-ethyl-1H-pyrazole-4-carboxylic acid and ethylenediamine. This reaction produces N-[4-(dimethylamino)phenyl]-3-ethoxy-1-ethyl-1H-pyrazole-4-carboxamide in a yield of approximately 60-70%. Other methods of synthesis include the reaction of 4-dimethylaminophenyl-3-ethoxy-1-ethyl-1H-pyrazole-4-carboxylic acid with acetic anhydride, and the reaction of 4-dimethylaminophenyl-3-ethoxy-1-ethyl-1H-pyrazole-4-carboxylic acid with ethyl bromide.
属性
IUPAC Name |
N-[4-(dimethylamino)phenyl]-3-ethoxy-1-ethylpyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O2/c1-5-20-11-14(16(18-20)22-6-2)15(21)17-12-7-9-13(10-8-12)19(3)4/h7-11H,5-6H2,1-4H3,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTUUYNQNNWQNQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)OCC)C(=O)NC2=CC=C(C=C2)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(dimethylamino)phenyl)-3-ethoxy-1-ethyl-1H-pyrazole-4-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-{7-methylimidazo[1,2-a]pyridin-2-yl}ethyl)butanamide](/img/structure/B6500897.png)
![N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-1-(4-fluorobenzenesulfonyl)pyrrolidine-2-carboxamide](/img/structure/B6500901.png)
![4-methoxy-N-(2-{8-methylimidazo[1,2-a]pyridin-2-yl}ethyl)benzamide](/img/structure/B6500905.png)
![2-({1-[(2H-1,3-benzodioxol-5-yl)methyl]-1H-imidazol-2-yl}sulfanyl)-N-methylacetamide](/img/structure/B6500925.png)
![N-(3-{3-methylimidazo[2,1-b][1,3]thiazol-6-yl}phenyl)-4-sulfamoylbenzamide](/img/structure/B6500932.png)
![2-(benzenesulfonyl)-N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]acetamide](/img/structure/B6500936.png)
![N-(1,3-benzothiazol-2-yl)-1-(4-fluorobenzenesulfonyl)-N-[(furan-2-yl)methyl]pyrrolidine-2-carboxamide](/img/structure/B6500946.png)

![3-methoxy-N-[2-(3-methoxyphenyl)ethyl]-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B6500963.png)


![1-benzyl-4-[1-benzyl-3-(benzyloxy)-1H-pyrazole-4-carbonyl]piperazine](/img/structure/B6500979.png)

![1-{3-[(4-fluorophenyl)methoxy]-1-[(4-fluorophenyl)methyl]-1H-pyrazole-4-carbonyl}-4-methylpiperazine](/img/structure/B6500990.png)